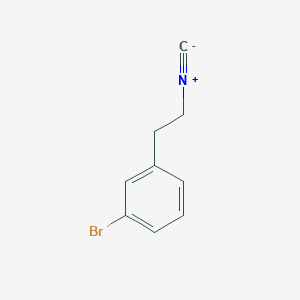
1-Bromo-3-(2-isocyanoethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-Bromo-3-(2-isocianoetil)benceno es un compuesto orgánico especializado que presenta un anillo de benceno sustituido con un átomo de bromo y un grupo isocianoetil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El 1-Bromo-3-(2-isocianoetil)benceno se puede sintetizar a través de un proceso de varios pasos. El paso inicial implica la bromación del benceno para formar bromobenceno. Esto se logra típicamente mediante la acción del bromo sobre el benceno en presencia de un catalizador ácido de Lewis como el cloruro de aluminio o el bromuro férrico
Métodos de Producción Industrial: La producción industrial del 1-Bromo-3-(2-isocianoetil)benceno sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la destilación y la recristalización son comunes en entornos industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones: El 1-Bromo-3-(2-isocianoetil)benceno experimenta diversas reacciones químicas, incluidas:
Reacciones de Sustitución: El átomo de bromo se puede reemplazar por otros nucleófilos en reacciones de sustitución.
Reacciones de Oxidación y Reducción: El compuesto puede sufrir oxidación para formar los óxidos correspondientes o reducción para formar derivados reducidos.
Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento como la reacción de Suzuki, donde se acopla con otros compuestos aromáticos en presencia de un catalizador de paladio.
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas, alcoholes y tioles.
Reacciones de Oxidación: Se utilizan reactivos como el permanganato de potasio o el trióxido de cromo.
Reacciones de Reducción: Se emplean agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de benceno sustituidos, mientras que las reacciones de oxidación y reducción producen óxidos y compuestos reducidos correspondientes.
Aplicaciones Científicas De Investigación
El 1-Bromo-3-(2-isocianoetil)benceno tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas y en el estudio de los mecanismos de reacción.
Biología: Se explora el compuesto por su posible actividad biológica y como bloque de construcción en la síntesis de moléculas bioactivas.
Medicina: La investigación está en curso para investigar su potencial como precursor en el desarrollo de productos farmacéuticos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo mediante el cual el 1-Bromo-3-(2-isocianoetil)benceno ejerce sus efectos implica su interacción con objetivos moleculares a través de reacciones de sustitución aromática electrófila y adición nucleófila. La naturaleza rica en electrones del anillo de benceno le permite participar en diversas reacciones, formando intermediarios que conducen a los productos finales. El grupo isocianoetil también puede participar en la adición nucleófila, lo que diversifica aún más la reactividad del compuesto .
Compuestos Similares:
Bromobenceno: Consiste en un anillo de benceno con un solo átomo de bromo.
Clorobenceno: Similar al bromobenceno pero con un átomo de cloro en lugar de bromo.
Fluorobenceno: Contiene un átomo de flúor en el anillo de benceno.
Unicidad: El 1-Bromo-3-(2-isocianoetil)benceno es único debido a la presencia de un átomo de bromo y un grupo isocianoetil, que confieren una reactividad y aplicaciones potenciales distintas. La combinación de estos grupos funcionales permite diversas transformaciones químicas y lo convierte en un compuesto valioso en aplicaciones de investigación e industriales.
Comparación Con Compuestos Similares
Bromobenzene: Consists of a benzene ring with a single bromine atom.
Chlorobenzene: Similar to bromobenzene but with a chlorine atom instead of bromine.
Fluorobenzene: Contains a fluorine atom on the benzene ring.
Uniqueness: 1-Bromo-3-(2-isocyanoethyl)benzene is unique due to the presence of both a bromine atom and an isocyanoethyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C9H8BrN |
|---|---|
Peso molecular |
210.07 g/mol |
Nombre IUPAC |
1-bromo-3-(2-isocyanoethyl)benzene |
InChI |
InChI=1S/C9H8BrN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7H,5-6H2 |
Clave InChI |
WEEAFRMAQHMHLK-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]CCC1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


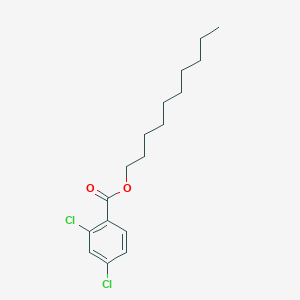
![2,4-Bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12530845.png)
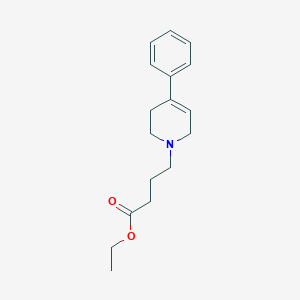
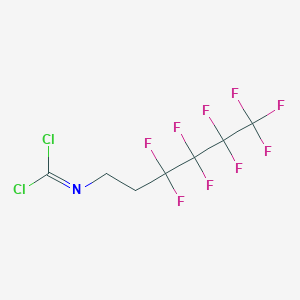
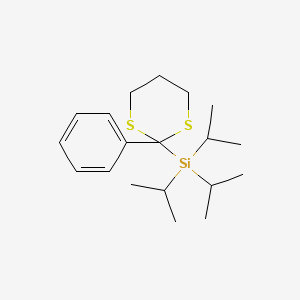
![Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]-](/img/structure/B12530858.png)
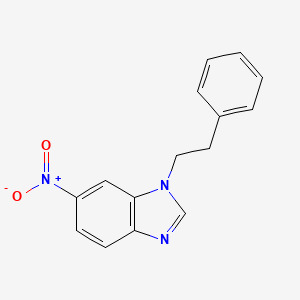
![{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol](/img/structure/B12530865.png)
![Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate](/img/structure/B12530872.png)
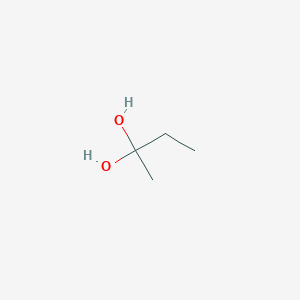
![1,4-dimethyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine](/img/structure/B12530893.png)
![4-([1,1'-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide](/img/structure/B12530895.png)
![4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B12530899.png)
![N-(4-aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide](/img/structure/B12530904.png)
